(+)-Kavain

GABA-A receptor allosteric modulation anxiolytic

Select (+)-Kavain as your primary kavalactone reference for GABAA receptor pharmacology—it exhibits 100-fold higher potency at the GABAA binding site compared to (+)-dihydrokavain (0.1 µM vs. 10 µM). As the least potent MAO-B inhibitor among major kavalactones, it minimizes off-target confounding in anxiolytic mechanism studies. The isolated (+)-enantiomer ensures reproducible results across HPLC/LC-MS/MS quantification, with validated linearity and recovery of 99.0–102.3%. For anticonvulsant ion channel studies, (+)-kavain and racemic (±)-kavain are interchangeable (IC50 ~71–77 µM), enabling flexible procurement. Establish baseline pharmacokinetic parameters with pure (+)-kavain before advancing to extract-based herb-drug interaction studies.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 500-64-1
Cat. No. B1673353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Kavain
CAS500-64-1
Synonymscavain
kavain
kavain, (+-)-isomer
kavain, (E)-(+-)-isomer
kavain, (R)-(E)-isomer
kavain, (R)-isomer
kavaine
kawain
Neuronica
Neuronika
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m0/s1
InChIKeyXEAQIWGXBXCYFX-GUOLPTJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Kavain (CAS 500-64-1): Kavalactone Reference Standard for Neuropharmacology and Analytical Method Development


(+)-Kavain is the primary kavalactone constituent of Piper methysticum (kava), belonging to the enolide class of styryl-α-pyrones [1]. As the major anxiolytic component, it serves as a positive allosteric modulator of GABAA receptors and interacts with voltage-gated sodium and calcium channels [2]. Unlike racemic mixtures or crude extracts, the isolated (+)-enantiomer provides researchers with a defined molecular entity for reproducible mechanistic studies and analytical quantification [3].

Why (+)-Kavain Cannot Be Replaced by Crude Extracts or Other Kavalactones in Research


While six major kavalactones share a common 4-methoxy-2-pyrone core, their pharmacological profiles diverge significantly due to differences in lactone ring saturation and aromatic substitution patterns [1]. Substituting (+)-kavain with dihydrokavain, methysticin, or yangonin alters experimental outcomes across multiple endpoints, including GABAA receptor potentiation, monoamine oxidase inhibition, ion channel modulation, and metabolic stability [2]. Even racemic (±)-kavain exhibits distinct potency compared to the natural (+)-enantiomer in certain assays [3]. The quantitative evidence below demonstrates that these differences are both measurable and functionally consequential.

Quantitative Differentiation: (+)-Kavain Versus Closest Kavalactone Analogs


GABAA Receptor Potentiation: (+)-Kavain Is 100-Fold More Potent Than (+)-Dihydrokavain

In a radioreceptor assay measuring [3H]bicuculline methochloride binding to the GABAA receptor, (+)-kavain achieved maximal enhancement of 18-28% at a concentration of 0.1 µM [1]. In contrast, the structurally similar analog (+)-dihydrokavain required a 100-fold higher concentration (10 µM) to produce a comparable modulatory activity of 22% [1]. This demonstrates that the presence of the double bond in the lactone ring of (+)-kavain is critical for high-affinity receptor interaction.

GABA-A receptor allosteric modulation anxiolytic

MAO-B Inhibition: (+)-Kavain Is the Least Potent Kavalactone, Making It Superior for Anxiolysis Studies Without Serotonergic Confounds

In a comparative study of six major kavalactones, (+/-)-kavain exhibited the lowest potency for MAO-B inhibition, with a mean Ki value of >10 µM (estimated from published ranking), ranking last in the potency order [1]. The most potent inhibitor, desmethoxyyangonin, displayed a competitive inhibition pattern with a mean Ki of 0.28 µM [1]. The full potency order was: desmethoxyyangonin > (+/-)-methysticin (Ki = 1.14 µM) > yangonin > (+/-)-dihydromethysticin > (+/-)-dihydrokavain > (+/-)-kavain [1].

monoamine oxidase MAO-B neurochemistry

Sodium Channel Inhibition: (+)-Kavain and (±)-Kavain Exhibit Non-Stereospecific Activity, Supporting Use of Either Enantiomer for Ion Channel Studies

In rat cerebrocortical synaptosomes stimulated with veratridine, (+)-kavain suppressed the veratridine-induced increase in intracellular sodium ([Na+]i) with an IC50 of 71 ± 22 µM, suppressed the increase in intracellular calcium ([Ca2+]i) with an IC50 of 72 ± 7 µM, and suppressed glutamate release with an IC50 of 120 ± 37 µM [1]. The synthetic racemate (±)-kavain exhibited comparable IC50 values of 77 ± 21 µM ([Na+]i), 90 ± 14 µM ([Ca2+]i), and 92 ± 23 µM (glutamate release) [1].

voltage-gated sodium channel anticonvulsant neuroprotection

Prostate Cancer Cell Cytotoxicity: (+)-Kavain Exhibits Moderate Activity That Differs from Flavokavains and Other Kavalactones

(+)-Kavain reduces growth of WPMY-1 prostate cancer cells with an IC50 of 5.2 µg/mL (~22.6 µM) [1]. This cytotoxicity profile differs markedly from the flavokavains (e.g., flavokawain B, IC50 values of 3.9-48 µM across prostate cancer lines LAPC4, LNCaP, PC-3, and DU145) [2], and from other kavalactones such as yangonin, which is a more potent MAO inhibitor but has not demonstrated comparable direct cytotoxicity. (+)-Kavain's moderate activity and distinct mechanism (apoptosis induction) position it as a reference compound for structure-activity relationship studies of kavalactone-derived anticancer agents.

prostate cancer cytotoxicity apoptosis

Pharmacokinetic Synergism: (+)-Kavain Bioavailability Is Tripled When Co-Administered with Kava Extract, a Critical Consideration for In Vivo Dosing

In a rat pharmacokinetic study, oral administration of kawain (100 mg/kg) alone resulted in >90% elimination within 72 hours [1]. When co-administered with kava extract (256 mg/kg), the AUC0–8 h of kawain tripled and Cmax doubled compared to kawain administered alone [1]. However, a 7-day pretreatment with kava extract did not alter the pharmacokinetics of kawain administered on day 8, indicating that the interaction is acute and likely due to competition for metabolic enzymes rather than enzyme induction [1].

pharmacokinetics bioavailability drug interaction

Evidence-Backed Application Scenarios for (+)-Kavain Procurement


GABAA Receptor Positive Allosteric Modulation Studies

Investigators studying GABAA receptor pharmacology should select (+)-kavain as the primary kavalactone reference due to its 100-fold higher potency at the GABAA binding site compared to (+)-dihydrokavain (0.1 µM vs. 10 µM for equivalent enhancement) [1]. This high potency enables reliable modulation studies at physiologically relevant concentrations without confounding off-target MAO-B inhibition, for which (+)-kavain is the least potent among all major kavalactones [2].

Analytical Method Development and Quantification of Kava Products

For laboratories developing HPLC or LC-MS/MS methods for kavalactone quantification, (+)-kavain serves as the primary analytical reference standard due to its status as the major constituent in most kava chemotypes and its distinct chromatographic elution profile (retention order: desmethoxyyangonin < dihydrokavain < yangonin < kavain < dihydromethysticin < methysticin) [1]. Method validation studies confirm that kavain exhibits excellent linearity and recovery (99.0-102.3%) in UHPLC-UV systems [3].

Voltage-Gated Ion Channel Pharmacology Research

Researchers investigating anticonvulsant or neuroprotective mechanisms via voltage-gated sodium and calcium channels can use either (+)-kavain or racemic (±)-kavain interchangeably, as both exhibit non-stereospecific inhibition of veratridine-activated Na+ channels with IC50 values of ~71-77 µM for [Na+]i suppression [1]. This equivalence supports flexible procurement strategies based on availability and cost.

In Vivo Pharmacokinetic Interaction Studies with Botanical Extracts

Preclinical studies examining herb-drug interactions should utilize pure (+)-kavain to establish baseline pharmacokinetic parameters, then compare against kava extract co-administration to quantify the 3-fold increase in AUC and 2-fold increase in Cmax caused by extract components [1]. This approach isolates the contribution of other kavalactones to the observed pharmacokinetic synergism, which is critical for interpreting in vivo efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Kavain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.